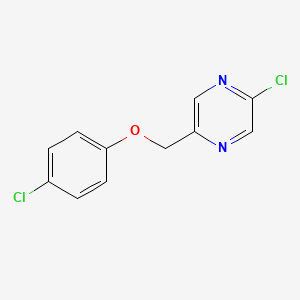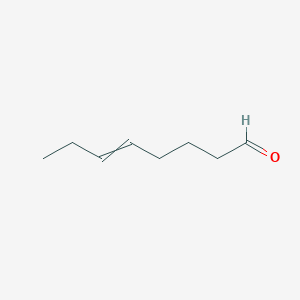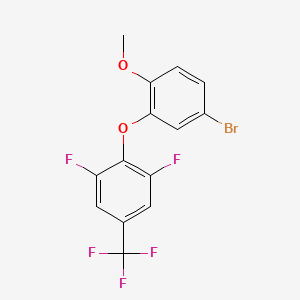
8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone is a xanthone derivative, a class of compounds known for their diverse biological activities and potential therapeutic applications. Xanthones are naturally occurring compounds found in various plants, fungi, and lichens, and they possess an oxygen-containing dibenzo-γ-pyrone heterocyclic scaffold .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of xanthone derivatives, including 8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone, typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzaldehydes with phenols under acidic conditions, followed by reduction and cyclization . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.
Industrial Production Methods: Industrial production of xanthone derivatives may involve optimized synthetic routes that are scalable and cost-effective. Methods such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce environmental impact .
化学反应分析
Types of Reactions: 8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups onto the xanthone scaffold.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxylated xanthones, while substitution can introduce various functional groups, enhancing the compound’s biological activity .
科学研究应用
8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
作用机制
The mechanism of action of 8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone involves its interaction with various molecular targets and pathways. It may exert its effects by:
Inhibiting enzymes: Such as those involved in oxidative stress or inflammation.
Modulating signaling pathways: Including those related to cell proliferation and apoptosis.
Interacting with cellular components: Such as DNA or proteins, leading to changes in cellular function.
相似化合物的比较
- 1-Hydroxy-6-methyl-11-methoxy-8-hydroxymethylxanthone
- 8-Hydroxyquinoline derivatives
Comparison: 8-Hydroxy-1-(hydroxymethyl)-3-methylxanthone is unique due to its specific hydroxyl and methyl substitutions, which confer distinct biological activities and chemical properties. Compared to similar compounds, it may offer enhanced solubility, stability, and bioactivity, making it a valuable compound for various applications .
属性
分子式 |
C15H12O4 |
|---|---|
分子量 |
256.25 g/mol |
IUPAC 名称 |
8-hydroxy-1-(hydroxymethyl)-3-methylxanthen-9-one |
InChI |
InChI=1S/C15H12O4/c1-8-5-9(7-16)13-12(6-8)19-11-4-2-3-10(17)14(11)15(13)18/h2-6,16-17H,7H2,1H3 |
InChI 键 |
KYDDOVSKVVVESS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)OC3=CC=CC(=C3C2=O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14089174.png)
![7-Fluoro-1-(4-methoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089176.png)


![4-hydroxy-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14089190.png)




![5-(2-hydroxy-3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14089208.png)
![N-(4-methylphenyl)-2-[(4-oxo-4H-chromen-7-yl)oxy]acetamide](/img/structure/B14089212.png)


![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B14089223.png)
